2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-10-6-3-4-7-12(10)14-11(2)13-8-5-9-15-13/h3-9,11,14H,1-2H3 |
InChI Key |
GRVDJDQGLYOQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2 Methyl N 1 Thiophen 2 Yl Ethyl Aniline and Its Structural Analogs
Foundational Synthetic Routes to Thiophene (B33073) and Aniline (B41778) Derivatives
The construction of the target molecule and its analogs fundamentally depends on the synthesis of its constituent thiophene and aniline building blocks. Various classical and modern synthetic methods are employed to prepare these crucial precursors with the desired substitution patterns.
Multistep Synthesis through Cyclization and Functionalization Reactions
The synthesis of substituted thiophenes often involves the construction of the heterocyclic ring through cyclization reactions, followed by functionalization. Two prominent methods for this are the Paal-Knorr and Gewald syntheses.
The Paal-Knorr thiophene synthesis is a versatile method that involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. arkat-usa.orgwikipedia.orgorganic-chemistry.org This reaction is effective for producing a variety of substituted thiophenes. wikipedia.orgorganic-chemistry.org The mechanism is believed to involve the conversion of the diketone to a thioketone, which then undergoes cyclization. wikipedia.org
Another powerful tool for the synthesis of highly functionalized thiophenes is the Gewald aminothiophene synthesis . This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org The Gewald reaction is known for its operational simplicity and the ability to introduce a variety of substituents onto the thiophene ring. arkat-usa.orgresearchgate.net
| Reaction | Starting Materials | Reagents | Product |
| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compound | Phosphorus pentasulfide or Lawesson's reagent | Substituted thiophene |
| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base | Polysubstituted 2-aminothiophene |
Direct N-Alkylation and Amination Strategies for Aniline Core Formation
The formation of the C-N bond between the aniline nitrogen and the ethylthiophene side chain is a critical step in the synthesis of the target molecule. Direct N-alkylation and reductive amination are two of the most common and effective strategies to achieve this.
N-alkylation of anilines can be accomplished using various alkylating agents, such as alkyl halides. However, a significant challenge with this approach is controlling the degree of alkylation to avoid the formation of tertiary amines and quaternary ammonium (B1175870) salts. The use of ionic liquids as solvents has been shown to improve the selectivity for mono-N-alkylation of anilines. tandfonline.com Additionally, catalytic methods using transition metals like iron have been developed for the N-alkylation of anilines with alcohols, which are considered greener alkylating agents. researchgate.net Raney Nickel has also been demonstrated as an effective catalyst for the N-alkylation of anilines with alcohols. acs.org
Reductive amination is a highly efficient one-pot method for the synthesis of secondary amines. This reaction involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline, this would involve the reaction of 2-methylaniline with 1-(thiophen-2-yl)ethanone in the presence of a reducing agent. Various reducing agents can be employed, and the reaction conditions can often be tuned for high efficiency and selectivity. researchgate.net The direct reductive amination of ketones with secondary aryl amines using trichlorosilane (B8805176) as the reducing agent has been reported as a simple and convenient method for preparing hindered tertiary amines. researchgate.net
| Method | Reactants | Key Features |
| Direct N-Alkylation | 2-Methylaniline + 1-(Thiophen-2-yl)ethyl halide | Can lead to over-alkylation; selectivity can be improved with specific catalysts or solvent systems. |
| Reductive Amination | 2-Methylaniline + 1-(Thiophen-2-yl)ethanone | One-pot procedure, often high yielding and selective for the secondary amine product. |
Advanced Synthetic Transformations and Reaction Catalysis
Modern synthetic organic chemistry offers a range of advanced catalytic methods and reaction strategies that provide greater efficiency, control, and access to molecular diversity. These approaches are instrumental in the synthesis of complex molecules like this compound.
Investigations into Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and a powerful tool for the synthesis of N-aryl compounds. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl electrophiles under increasingly mild conditions. wikipedia.org For the synthesis of the target molecule, this could involve the coupling of 2-methylaniline with a 1-(thiophen-2-yl)ethyl halide or a related electrophile. The reaction is known for its excellent functional group tolerance. organic-chemistry.orgresearchgate.net
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective. wikipedia.org The catalytic cycle is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Exploration of Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules by combining three or more starting materials in a single synthetic operation. tandfonline.comresearchgate.netresearchgate.netmdpi.comnih.gov This strategy is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.com
The Ugi reaction is a prominent example of an MCR that could be adapted for the synthesis of analogs of the target molecule. beilstein-journals.orgmdpi.comnih.gov The classical Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov By employing a thiophene-containing aldehyde, it is possible to synthesize novel amino acids bearing a thiophene moiety. nih.govamanote.com While not a direct route to this compound, the Ugi reaction provides a powerful platform for the assembly of related scaffolds containing the core structural elements. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid to form the final product. mdpi.com
| Reaction | Components | Product Type | Relevance |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Synthesis of complex analogs with thiophene and aniline moieties. |
Application of Green Chemistry Principles in Reaction Design
The principles of green chemistry are increasingly being integrated into synthetic planning to develop more sustainable and environmentally benign chemical processes. Key areas of focus include the use of greener solvents, the development of recyclable catalysts, and the reduction of waste.
In the context of synthesizing N-aryl compounds, significant progress has been made in developing greener alternatives for palladium-catalyzed amination reactions. The use of bio-derived solvents or recyclable aqueous micellar media allows for reduced palladium loadings and avoids the use of hazardous organic solvents like dioxane and THF. nih.govresearchgate.net For instance, sustainable ppm-level palladium-catalyzed aminations have been achieved in nanoreactors under mild, aqueous conditions. nih.gov The use of water as a solvent in catalyst-free reactions, such as the 1,6-aza-Michael addition, also represents a significant step towards greener synthesis.
Furthermore, the development of catalytic systems that utilize more earth-abundant and less toxic metals, such as iron, for N-alkylation reactions presents a more sustainable alternative to traditional methods. researchgate.net The selection of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE), for Buchwald-Hartwig cross-coupling reactions has also been shown to be effective, providing safer and more environmentally friendly processes. nsf.gov The use of sustainable solvent and base blends has also been explored to improve the environmental footprint of cross-coupling reactions. digitellinc.com
Synthetic Challenges and Optimization in Yield and Stereoselectivity
The efficient synthesis of this compound is contingent on overcoming several key challenges, primarily centered on achieving high yields and controlling the stereochemistry of the newly formed chiral center. The optimization of reaction conditions is paramount for developing a scalable and economically viable process.
The ethylamine (B1201723) linker in this compound contains a stereocenter, making the control of its configuration a critical aspect of the synthesis. Both diastereoselective and enantioselective strategies are employed to obtain the desired stereoisomer.
One common strategy for achieving enantioselectivity is through the use of chiral reducing agents in the reductive amination of the intermediate imine formed from 2-acetylthiophene (B1664040) and 2-methylaniline. Asymmetric hydrogenation using chiral transition metal catalysts, such as those based on rhodium, iridium, or ruthenium with chiral phosphine ligands, has proven effective in the synthesis of a wide array of chiral amines. For instance, chiral iridium catalysts have been successfully employed in the asymmetric hydrogenation of imines, leading to high enantiomeric excesses.
Another approach involves the use of chiral auxiliaries. While this method adds steps for attachment and removal of the auxiliary, it can provide excellent stereocontrol. Biocatalytic methods, employing enzymes such as imine reductases or transaminases, are also emerging as powerful tools for the enantioselective synthesis of chiral amines, offering high selectivity under mild reaction conditions.
Alternatively, a resolution of the racemic amine can be performed. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization. Furthermore, the synthesis can proceed in a stepwise manner using a pre-synthesized chiral building block, such as (R)- or (S)-1-(thiophen-2-yl)ethanamine, which is commercially available. biosynth.com This chiral amine can then be coupled with a suitable 2-methylphenyl electrophile.
Table 1: Comparison of Strategies for Enantioselective Synthesis
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rh, Ir, Ru) to reduce the intermediate imine. | High efficiency and enantioselectivity. | High cost of catalysts and ligands. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereochemical outcome. | High diastereoselectivity. | Requires additional synthesis and removal steps. |
| Biocatalysis | Employment of enzymes (e.g., imine reductases) for stereoselective reduction. | High enantioselectivity, mild conditions. | Enzyme availability and stability can be limiting. |
| Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Utilizes simpler, non-chiral synthesis. | Maximum theoretical yield of 50% for the desired enantiomer. |
| Chiral Pool Synthesis | Starting from a commercially available chiral precursor like 1-(thiophen-2-yl)ethanamine. | High enantiopurity. | Availability and cost of the chiral starting material. |
The synthesis of structural analogs of this compound requires the regioselective functionalization of both the thiophene and aniline rings. The thiophene ring is susceptible to electrophilic substitution, predominantly at the 2- and 5-positions. eprajournals.com This reactivity can be exploited to introduce a variety of substituents. For instance, Friedel-Crafts acylation of thiophene can be used to introduce the acetyl group at the 2-position, a key step in preparing the 2-acetylthiophene precursor. eprajournals.com Other methods for thiophene synthesis and functionalization include metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the introduction of a wide range of substituents with high regiocontrol. mdpi.com
Similarly, the aniline ring can be selectively functionalized. The methyl group in 2-methylaniline directs electrophilic substitution to the para-position. For the synthesis of other aniline derivatives, a variety of methods are available, including directed ortho-metalation, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.
For the synthesis to be industrially viable, reaction conditions must be optimized to maximize yield, minimize by-product formation, and ensure scalability. In the context of the reductive amination of 2-acetylthiophene with 2-methylaniline, several parameters are critical.
The choice of reducing agent is a key factor. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often favored for its mildness and tolerance of a wide range of functional groups. For larger-scale synthesis, catalytic hydrogenation offers a more atom-economical and environmentally friendly alternative. This typically involves the use of catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.
Solvent selection can significantly influence reaction rates and yields. Protic solvents like methanol (B129727) or ethanol (B145695) are often used for borohydride reductions, while aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common for reductions with sodium triacetoxyborohydride and for catalytic hydrogenations. Temperature and pressure (in the case of catalytic hydrogenation) are also crucial parameters that need to be carefully controlled and optimized.
The removal of water formed during the initial imine formation can be critical to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by the addition of a dehydrating agent. The optimization of these conditions is essential for developing a robust and scalable process for the synthesis of this compound and its analogs.
Table 2: Optimization Parameters for Reductive Amination
| Parameter | Options | Considerations |
|---|---|---|
| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃, Catalytic Hydrogenation (H₂/Pd/C, Raney Ni) | Reactivity, selectivity, cost, safety, and scalability. organic-chemistry.orgresearchgate.net |
| Solvent | Methanol, Ethanol, Dichloromethane, Tetrahydrofuran, Toluene | Solubility of reactants, compatibility with the reducing agent, and ease of removal. |
| Temperature | Room temperature to elevated temperatures | Reaction rate, selectivity, and stability of reactants and products. |
| Pressure | Atmospheric to high pressure (for catalytic hydrogenation) | Reaction rate and efficiency of hydrogenation. |
| Catalyst (for hydrogenation) | Pd/C, Raney Ni, Platinum oxide | Activity, selectivity, and potential for catalyst poisoning. |
| Water Removal | Dean-Stark trap, molecular sieves | Shifting the imine formation equilibrium to favor product formation. |
Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure
Vibrational and Electronic Spectroscopy for Structural Confirmation
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
A detailed analysis of the FT-IR spectrum for 2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline would be expected to reveal characteristic absorption bands. Key vibrational frequencies would include the N-H stretch of the secondary amine, C-H stretches for the aromatic (aniline and thiophene) and aliphatic (methyl and ethyl) groups, C=C stretching within the aromatic rings, and the C-N stretching vibration. However, specific, experimentally determined wavenumber values for these functional groups are not available in the public domain.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum is used to study the electronic transitions within a molecule. For this compound, one would anticipate observing absorption maxima (λmax) corresponding to π→π* transitions within the aniline (B41778) and thiophene (B33073) aromatic systems. The exact wavelengths and molar absorptivity coefficients are dependent on the specific electronic environment and conjugation within the molecule. This experimental data has not been found in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. A full analysis for this compound would require reporting the chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each unique proton. This would include signals for the N-H proton, the aromatic protons on both the 2-methylphenyl and thiophene rings, the methine proton of the ethyl group, and the methyl protons. Without experimental data, a detailed table and analysis cannot be generated.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
¹³C NMR spectroscopy is essential for determining the carbon skeleton of a molecule. A complete dataset for this compound would list the chemical shifts (δ) for each of the 13 unique carbon atoms in the structure, including those in the aromatic rings and the aliphatic side chain. Such specific data is not currently published.
Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Studies
Mass spectrometry is used to determine the precise molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₃H₁₅NS. Analysis of the fragmentation pattern would offer further structural insights. While the molecular weight is known (217.33 g/mol ), detailed experimental mass spectrometry data, including observed ion masses and relative abundances, are not available.
Solid-State Structural Determination by X-ray Crystallography
Comprehensive searches of crystallographic databases and the scientific literature did not yield any specific studies on the solid-state structural determination of this compound by X-ray crystallography. While crystallographic data for structurally related thiophene-containing Schiff base compounds are available, these are not directly applicable to the target molecule due to significant structural differences, most notably the nature of the linker between the aniline and thiophene moieties.
Absolute Configuration and Stereochemical Assignment
There is no published experimental data from X-ray crystallography to determine the absolute configuration and stereochemical assignment of this compound. Such a determination would require the synthesis of an enantiomerically pure sample and its crystallization in a chiral space group.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., π···π Stacking, C-H···π Interactions, Hydrogen Bonding)
Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. Theoretical modeling could offer predictions, but no such studies have been identified in the public domain.
Thermal Analysis in Material Characterization
A thorough review of the scientific literature found no published studies on the thermal analysis of this compound using techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). Consequently, no data on its thermal stability, melting point, or decomposition profile can be presented.
Computational and Theoretical Investigations of 2 Methyl N 1 Thiophen 2 Yl Ethyl Aniline
Quantum Chemical Calculations for Molecular Architecture and Electronic States
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the geometric and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in this regard, providing a framework for optimizing molecular geometries and understanding electronic distributions.
Density Functional Theory (DFT) Studies for Ground State Geometry Optimization
Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems, balancing accuracy with computational cost. It is particularly effective for determining the ground state geometry of molecules by optimizing bond lengths and angles to find the lowest energy conformation.
For analogues of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to predict their three-dimensional structures. researchgate.net These studies reveal that molecules of this class are not perfectly planar. For instance, in related Schiff base compounds, a dihedral angle exists between the benzene (B151609) and thiophene (B33073) rings. nih.gov This deviation from planarity is a critical aspect of the molecule's architecture, influencing its packing in the solid state and its interactions with other molecules.
Theoretical calculations for similar thiophene-aniline derivatives have shown good agreement with experimental data from X-ray crystallography, validating the accuracy of the DFT approach for this class of compounds. nih.gov The optimized geometries provide a foundational understanding of the steric and electronic effects within the molecule, which in turn dictate its reactivity and physical properties.
Hartree-Fock (HF) Methods for Comparative Computational Analysis
The Hartree-Fock (HF) method, an ab initio approach, serves as a valuable benchmark for comparison with DFT results. While generally less accurate than DFT in predicting molecular properties due to its neglect of electron correlation, HF calculations are still instrumental in computational analysis.
In studies of related thiophene-aniline compounds, HF methods have been used alongside DFT to calculate molecular geometries and vibrational frequencies. researchgate.netnih.gov Comparing the outcomes of both methods allows for a more robust understanding of the molecule's properties. For example, the C=N bond length in a related Schiff base was calculated using both HF and DFT, with the DFT result typically being closer to the experimental value. nih.gov This comparative approach highlights the strengths and weaknesses of each computational method and provides a more comprehensive picture of the molecule's electronic structure.
Analysis of Electronic Properties and Reactivity Descriptors
Beyond molecular geometry, computational methods are crucial for elucidating the electronic properties and predicting the reactivity of a molecule. Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and conceptual DFT parameters are key tools in this endeavor.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller energy gap suggests a molecule is more reactive. mdpi.com
For analogues of this compound, the HOMO is often localized over the aniline (B41778) ring and the nitrogen atom, while the LUMO is distributed over the thiophene ring. This distribution indicates that the aniline moiety is the primary site for electrophilic attack, while the thiophene portion is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap for related compounds provides insight into their stability and potential for charge transfer within the molecule.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.2822 |
| ELUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Data is for a structurally similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, as a proxy. acadpubl.eu
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
In MEP maps of related thiophene-aniline compounds, negative potential regions (typically colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. These regions are often located around electronegative atoms like nitrogen and sulfur. Conversely, positive potential regions (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack, commonly found around hydrogen atoms attached to heteroatoms. The MEP analysis for analogues suggests that the nitrogen atom of the aniline group and the sulfur atom of the thiophene ring are potential sites for electrophilic interaction. researchgate.net
Conceptual DFT Parameters (e.g., Electrophilicity Index, Chemical Hardness)
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electronic energy. These parameters, such as the electrophilicity index (ω) and chemical hardness (η), offer a quantitative measure of a molecule's reactivity.
Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap, with a larger gap indicating greater hardness and lower reactivity. mdpi.com The electrophilicity index (ω) quantifies the energy stabilization of a molecule when it accepts electrons from its surroundings.
For related thiophene-aniline compounds, these parameters have been calculated to provide a deeper understanding of their reactive nature. A high electrophilicity index suggests a molecule is a strong electrophile. These conceptual DFT parameters, in conjunction with FMO and MEP analyses, provide a comprehensive profile of the molecule's expected chemical behavior.
| Parameter | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.2 |
| Electrophilicity Index (ω) | - |
Note: Data presented is for a related Schiff base and may not represent the exact values for this compound. The electrophilicity index was not explicitly provided in the source. researchgate.net
Theoretical Spectroscopic Property Prediction and Validation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of molecules. researchgate.net For aniline and its derivatives, studies have shown a strong correlation between theoretical and experimental data, especially when scaling factors are applied to the calculated frequencies to account for anharmonicity and other systematic errors. asianpubs.orgresearchgate.net
In a study on aniline and 2-methylaniline, theoretical vibrational frequencies were calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31++G basis set. The results demonstrated good agreement with experimental values. researchgate.net For similar compounds, the DFT/B3LYP method with the 6-311++G(d,p) basis set has been shown to be effective in reproducing experimental vibrational frequencies. researchgate.net Scaling factors are often applied to the calculated harmonic frequencies to improve the alignment with experimental observations. asianpubs.org For instance, in a study of haloaniline derivatives, calculated frequencies at the B3LYP/6-311++G(d,p) level were scaled by 0.952 for N-H stretching and 0.981 for other bonds like C-N and C=C, resulting in good correlation with experimental data. asianpubs.org
The vibrational assignments for key functional groups in related aniline and thiophene derivatives provide a basis for interpreting the spectrum of this compound. For example, methyl group rocking modes are typically observed in the 900-1060 cm⁻¹ region. researchgate.net The C=N stretching vibration in Schiff bases is often found in the 1620-1650 cm⁻¹ range. scirp.org Thiophene ring C-S stretching vibrations are typically assigned in the 550-710 cm⁻¹ region. researchgate.net
Below is a representative table illustrating the correlation between experimental and scaled theoretical vibrational frequencies for a related compound, 2-methylaniline.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Methylaniline
| Assignment | Experimental | DFT-B3LYP (Calculated) |
|---|---|---|
| ν(N-H) asymmetric | 3475 | 3502 |
| ν(N-H) symmetric | 3390 | 3415 |
| ν(C-H) aromatic | 3055 | 3060 |
| ν(C-H) methyl asymmetric | 2965 | 2970 |
| ν(C-H) methyl symmetric | 2925 | 2930 |
| δ(N-H) scissoring | 1620 | 1625 |
| δ(C=C) ring stretching | 1595 | 1600 |
| δ(CH₃) asymmetric | 1465 | 1470 |
| δ(CH₃) symmetric | 1380 | 1385 |
Data derived from studies on 2-methylaniline. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. researchgate.net This approach can calculate excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in experimental UV-Vis spectra. core.ac.uk
For molecules containing thiophene and aniline moieties, TD-DFT calculations have successfully predicted electronic transitions. researchgate.netresearchgate.net The calculations are often performed in both the gas phase and in the presence of a solvent to account for solvatochromic effects. researchgate.net A good agreement between theoretical and experimental spectra provides confidence in the computational model. researchgate.net
The electronic transitions in these types of molecules are typically π → π* and n → π* in nature. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. tandfonline.com The energy gap between the HOMO and LUMO can provide insights into the electronic properties and reactivity of the molecule. researchgate.net For a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, the HOMO-LUMO energy gap was calculated to be 5.5728 eV at the B3LYP level. researchgate.net
Table 2: Predicted Electronic Absorption Data for a Related Thiophene Derivative
| Transition | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO -> LUMO | 380 | 0.85 |
| HOMO-1 -> LUMO | 320 | 0.15 |
| HOMO -> LUMO+1 | 290 | 0.20 |
This is a representative table based on typical TD-DFT results for similar compounds. researchgate.netresearchgate.net
Intermolecular Interactions and Crystal Engineering Studies
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like d_norm (normalized contact distance), shape index, and curvedness onto the surface, it is possible to identify and analyze different types of intermolecular contacts. nih.gov
For thiophene derivatives, Hirshfeld analysis has revealed the importance of various interactions in crystal packing. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. nih.gov
In a study of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the most significant contributions to the crystal packing were from H···H (39%), O···H (21.3%), and S···H (5.9%) contacts. nih.gov Other contacts observed included C···N/N···C (5.8%) and C···H/H···C (5.4%). nih.gov These interactions, particularly hydrogen bonds, play a crucial role in stabilizing the crystal structure. nih.gov Red spots on the d_norm surface are indicative of close contacts, often corresponding to hydrogen bonds. nih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 39.0 |
| O···H / H···O | 21.3 |
| S···H / H···S | 5.9 |
| C···N / N···C | 5.8 |
| C···H / H···C | 5.4 |
Data from a study on a related nitro-substituted thiophene-aniline derivative. nih.gov
Computational modeling is instrumental in understanding the non-covalent interactions that govern the supramolecular assembly of molecules in the solid state. nih.gov For molecules containing aromatic rings and hydrogen bond donors/acceptors, such as this compound, hydrogen bonding and π-stacking are expected to be significant.
In related crystal structures, intermolecular C—H···O and N-H···N hydrogen bonds have been identified, which link molecules into chains or other motifs. researchgate.netmdpi.comnih.gov For instance, in the crystal structure of methyl-3-aminothiophene-2-carboxylate, N–H···O and N–H···N hydrogen bonds, along with weaker C–H···S interactions, were found to be crucial for the crystal packing. mdpi.com
π-π stacking interactions between aromatic rings (benzene and thiophene) also contribute to the stability of the crystal structure. researchgate.netresearchgate.net The distance between the centroids of the interacting rings is a key parameter in characterizing these interactions. In (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, a π···π stacking interaction was observed with a centroid-centroid distance of 3.6618 Å. researchgate.netresearchgate.net
Computational methods like DFT can be used to calculate the energies of these interactions, providing a quantitative measure of their strength. nih.gov For example, the binding energy of a hydrogen-bonded complex between p-cresol (B1678582) and ethylguanidine was computed to be -71 kJ mol⁻¹ using DFT. nih.gov
Nonlinear Optical (NLO) Properties Prediction and Characterization
Organic molecules with donor-π-acceptor frameworks can exhibit significant second-order nonlinear optical (NLO) properties. nih.govpsu.edu The molecular second-order hyperpolarizability (β) is a key parameter that quantifies this response. rug.nl Computational methods, such as DFT, are frequently used to predict the NLO properties of new materials. nih.gov
The NLO response is related to intramolecular charge transfer (ICT) from the donor to the acceptor group through the π-conjugated system. nih.gov A smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability. researchgate.net Thiophene rings have been shown to be more effective than benzene rings in enhancing the molecular hyperpolarizability in donor-acceptor compounds. psu.edu
The first-order hyperpolarizability (β_total) can be calculated using computational chemistry software. researchgate.netresearchgate.net The calculated values are often compared to a standard reference material like urea (B33335) to assess their potential for NLO applications. researchgate.netnih.gov For a novel hydrazone Schiff base, the first order hyperpolarizability was calculated to be significantly larger than that of urea. researchgate.net In another study, the β value for a planar azobenzene (B91143) dye was found to be 196 times higher than that of urea. researchgate.net
Table 4: Calculated NLO Properties for a Representative Organic Chromophore
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 6.96 |
| Mean Polarizability (α) (esu) | 10.75 x 10⁻²⁴ |
| First-order Hyperpolarizability (β) (esu) | 13.44 x 10⁻²⁷ |
Data derived from studies on various organic NLO materials. nih.govnih.gov
Reaction Mechanisms and Chemical Reactivity of 2 Methyl N 1 Thiophen 2 Yl Ethyl Aniline Derivatives
Fundamental Chemical Transformations
The basic reactivity of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline involves transformations characteristic of its thiophene (B33073) and aniline (B41778) components. These include oxidation, reduction, and substitution reactions that target these specific moieties.
Oxidation and Reduction Pathways of Thiophene and Aniline Moieties
The thiophene and aniline rings within the molecule exhibit distinct behaviors under oxidative and reductive conditions, allowing for selective transformations.
Oxidation Pathways: The aniline moiety is particularly susceptible to oxidation. The electrochemical oxidation of anilines proceeds via the formation of a radical cation, which can undergo further reactions. nih.gov Chemical oxidation using various reagents can yield a range of products depending on the conditions. For instance, oxidation of aryl amines can lead to the corresponding nitroarenes using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of specific catalysts. mdpi.com However, direct oxidation of anilines can also lead to polymerization and the formation of tarry materials if not controlled carefully. libretexts.org The N-alkylation in this compound influences the electron density of the aromatic ring and the nitrogen atom, thus modulating its reactivity towards oxidation compared to unsubstituted aniline.
The thiophene ring can be oxidized at the sulfur atom. researchgate.net Common oxidizing agents like m-CPBA can convert thiophenes first into the corresponding thiophene 1-oxides (sulfoxides) and, upon further oxidation, into thiophene 1,1-dioxides (sulfones). researchgate.net These transformations significantly alter the electronic properties of the thiophene ring, making it a diene suitable for Diels-Alder reactions. researchgate.net
Reduction Pathways: The reduction of the thiophene ring is a well-established transformation. Catalytic hydrogenation can lead to the partial reduction to dihydrothiophene or the complete reduction to the saturated tetrahydrothiophene (B86538) ring. researchgate.net The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction.
| Moiety | Transformation | Typical Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aniline | Oxidation | m-CPBA, H₂O₂, Electrochemical Oxidation | Nitroarenes, Polymeric materials | nih.govmdpi.comlibretexts.org |
| Thiophene | Oxidation | m-CPBA, Peracids | Thiophene 1-oxide, Thiophene 1,1-dioxide | researchgate.net |
| Thiophene | Reduction | Catalytic Hydrogenation (e.g., H₂/Pd, Raney Ni) | Dihydrothiophene, Tetrahydrothiophene | researchgate.net |
Investigations into Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, and its mechanism is highly dependent on the ring system and its substituents.
For thiophene derivatives, SNAr reactions typically proceed through a stepwise addition-elimination mechanism. nih.gov A nucleophile attacks an electron-deficient carbon atom of the thiophene ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group restores the aromaticity. The rate and feasibility of this reaction are heavily influenced by the presence of electron-withdrawing groups on the thiophene ring and the nature of the leaving group. nih.gov In the case of this compound, the aniline-containing substituent would act as an electron-donating group, deactivating the thiophene ring towards SNAr unless strong electron-withdrawing groups are also present.
The aniline ring itself is generally not reactive towards nucleophilic aromatic substitution unless activated by potent electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. psu.edursc.org Conversely, the amino group makes the aniline ring highly activated towards electrophilic aromatic substitution. libretexts.org The nitrogen atom of the secondary amine in the parent compound is nucleophilic and can participate in reactions such as alkylation or acylation. jocpr.com
| Factor | Effect on Reaction Rate | Rationale | Reference |
|---|---|---|---|
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) on Thiophene | Increases Rate | Stabilizes the negative charge of the intermediate Meisenheimer complex. | nih.gov |
| Electron-Donating Groups (e.g., -NHR, -OR) on Thiophene | Decreases Rate | Destabilizes the intermediate complex by increasing electron density on the ring. | nih.gov |
| Good Leaving Group (e.g., Halides) | Increases Rate | Facilitates the elimination step to restore aromaticity. | nih.gov |
| Solvent Polarity | Generally Increases Rate | Polar aprotic solvents can stabilize the charged intermediate. | psu.edu |
Advanced Mechanistic Investigations
Beyond fundamental transformations, derivatives of this compound can be involved in more complex, mechanistically intricate reactions for the synthesis of novel heterocyclic systems.
Studies on 1,3-Dipolar Cycloaddition Reactions in Related Heterocyclic Synthesis
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles with high regio- and stereoselectivity. nih.gov This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org The secondary amine functionality in the title compound provides a handle for generating a 1,3-dipole, such as an azomethine ylide.
For instance, the reaction of an N-substituted amine with an aldehyde or ketone can lead to the in-situ formation of an azomethine ylide. nih.gov This ylide can then react with a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition to form a pyrrolidine (B122466) ring. This strategy has been successfully employed for the synthesis of complex thiophene-containing spiro heterocycles. isca.me A plausible synthetic route could involve the reaction of this compound with an aldehyde, which, upon decarboxylative condensation with an amino acid or via other methods, generates an azomethine ylide. This intermediate, when trapped by a suitable dipolarophile, would yield a novel, complex heterocyclic structure containing the thiophene, aniline, and newly formed pyrrolidine rings.
Mechanistic Pathways of Hydrogen Borrowing Annulation and Hydrosilylation
Hydrogen Borrowing Annulation: The "borrowing hydrogen" strategy is a sustainable catalytic process for forming C-N bonds. rsc.orgscripps.edu In this mechanism, a catalyst (typically based on Ru, Ir, or Ni) temporarily "borrows" hydrogen from an alcohol, oxidizing it in-situ to an aldehyde or ketone. researchgate.netrsc.org This highly reactive carbonyl compound then undergoes condensation with an amine, such as a derivative of this compound, to form an imine or enamine intermediate. Finally, the catalyst returns the borrowed hydrogen to this intermediate, reducing it to form the final N-alkylated product and regenerating the catalyst. nih.gov This methodology can be applied intramolecularly using diols to react with amines, leading to the formation of N-heterocycles through an annulation process. rsc.orgresearchgate.net
Hydrosilylation: Hydrosilylation is a complementary reaction that involves the addition of a Si-H bond across a double or triple bond. wikipedia.org In the context of amine synthesis, the hydrosilylation of imines is a particularly useful transformation. rsc.org This reaction, often catalyzed by transition metals or even main group elements like calcium, reduces the C=N bond of an imine to a C-N single bond, yielding an amine. rsc.org The mechanism can involve the activation of the silane (B1218182) by the catalyst, which then delivers a hydride to the imine carbon. rsc.org This pathway is relevant for the synthesis of this compound derivatives from the corresponding imines.
| Catalyst Precursor | Ligand/Co-catalyst | Typical Conditions | Reference |
|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ | Diphosphine ligands (e.g., DPEphos) | Toluene, reflux | scripps.edu |
| [Cp*IrCl₂]₂ | NaHCO₃ | Toluene, 90-110 °C | scripps.edu |
| Ni(OTf)₂ | dcype (1,2-bis(dicyclohexylphosphino)ethane) | HFIP, 120 °C | researchgate.net |
| Pyridine (B92270) (as organocatalyst) | - | High temperature | nih.gov |
Radical-Mediated Amine Cyclization Mechanisms
Radical reactions offer unique pathways for the formation of C-C and C-heteroatom bonds. Radical-mediated cyclization of amine derivatives is a powerful tool for synthesizing heterocyclic compounds. The mechanism typically involves the generation of a radical species which then adds intramolecularly to an unsaturated bond (e.g., alkene, alkyne).
A relevant example is the cyclization of N-(2-alkynyl)anilines, which can be initiated by an arylselenyl radical. nih.gov In a plausible analogous reaction, a derivative of this compound bearing an alkyne group on the aniline ring could undergo a similar cascade cyclization. An initiating radical would add to the alkyne, generating a vinyl radical. This intermediate could then attack the aniline aromatic ring in an intramolecular fashion, leading, after subsequent steps, to a fused heterocyclic system like a substituted quinoline. nih.gov Similarly, thiyl radicals, generated from thiols, can also mediate the cyclization of unsaturated substrates, presenting another potential pathway for transforming derivatives of the title compound. mdpi.com
Reactivity in Cross-Coupling Reactions
Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. The reactivity of this compound derivatives in such reactions is of significant interest for the synthesis of more complex molecular architectures. A key aspect of their reactivity in this context is the stability of the imine bond under the reaction conditions.
Examination of Imine Bond Stability and Hydrolysis during Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. When substrates containing an imine (Schiff base) functionality are employed in Suzuki reactions, the stability of the C=N bond becomes a critical factor, as it can be susceptible to hydrolysis under the reaction conditions.
Research into the Suzuki cross-coupling of thiophene-containing imines derived from 2-methylaniline has shed light on the stability of the imine bond. In a study involving the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, the imine bond demonstrated notable stability. mdpi.comresearchgate.net This is in contrast to previous findings with pyridine-based Schiff bases, where the imine bond was observed to hydrolyze during Suzuki coupling. The stability of the thiophene-containing imine is attributed to the electronic properties of the thiophene ring, which, unlike the pyridine nitrogen, does not interact with the palladium catalyst in a manner that promotes hydrolysis. mdpi.com
The Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids was successfully carried out to produce both monosubstituted and bisubstituted products without cleavage of the imine linkage. mdpi.comresearchgate.net The reaction was typically performed using a Pd(PPh₃)₄ catalyst and a base such as K₃PO₄ at elevated temperatures. mdpi.comresearchgate.net
The successful incorporation of a range of electron-donating and electron-withdrawing functional groups onto the molecular scaffold via Suzuki cross-coupling further underscores the robustness of the imine bond in these thiophene-containing derivatives under the employed reaction conditions. mdpi.comresearchgate.net The yields of the coupled products were generally moderate, which is common for these types of multi-component reactions. mdpi.comresearchgate.net
The table below summarizes the results of the Suzuki cross-coupling reactions of a bromo-substituted thiophene imine derivative of 2-methylaniline with different arylboronic acids, illustrating the stability of the imine bond and the yields of the resulting products. mdpi.com
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | 3-chloro-4-fluorophenylboronic acid | Monosubstituted | 44 |
| 2 | 4-chlorophenylboronic acid | Monosubstituted | 51 |
| 3 | Various arylboronic acids | Monosubstituted products (5a-5d) | 33-40 |
| 4 | Various arylboronic acids | Bisubstituted products (6a-6d) | 31-46 |
Derivatization Strategies and Scaffold Modification for Functional Diversification
Amine Functionalization Strategies
The secondary amine group in 2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline is a prime site for chemical modification, offering a straightforward route to modulate the molecule's electronic and steric characteristics.
N-Alkylation and N-Acylation for Modulating Electronic and Steric Properties
N-alkylation and N-acylation introduce alkyl and acyl groups, respectively, onto the nitrogen atom of the amine. These reactions directly influence the electronic and steric environment of the nitrogen.
N-Alkylation: The introduction of additional alkyl groups to the nitrogen atom, for instance, through reaction with alkyl halides, increases the steric bulk around the nitrogen. This can be a critical factor in controlling the molecule's conformational flexibility and its interaction with other molecules. From an electronic standpoint, alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its basicity. Studies on similar N-alkylanilines have shown that the site of alkylation is predominantly on the nitrogen atom. nih.gov
N-Acylation: In contrast, N-acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides. The introduction of an acyl group, which contains a carbonyl moiety, has a significant electron-withdrawing effect. This delocalization of the nitrogen's lone pair of electrons onto the adjacent carbonyl group reduces the electron density on the nitrogen, thereby decreasing its basicity. The steric hindrance is also increased, though the planar nature of the amide bond formed can lead to more predictable conformational geometries compared to the tetrahedral geometry of a trialkylated amine.
The choice between N-alkylation and N-acylation allows for a tunable modulation of the electronic and steric properties of this compound, which is a fundamental strategy in medicinal chemistry and material science for optimizing molecular interactions.
Formation of Schiff Bases and Related Imine Derivatives from Carbonyl Condensation
The reaction of primary or secondary amines with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, commonly known as Schiff bases when the amine is an aniline (B41778) derivative. researchgate.net This condensation reaction is a robust method for introducing a wide variety of substituents onto the amine nitrogen, thereby creating a diverse library of derivatives. researchgate.netajol.info
The formation of a Schiff base from this compound would proceed through the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. eijppr.comredalyc.org This reaction is typically catalyzed by an acid. redalyc.org The resulting imine contains a carbon-nitrogen double bond, which introduces rigidity and planarity into that portion of the molecule. researchgate.net
The versatility of this reaction lies in the vast number of commercially available aldehydes and ketones, each capable of introducing unique functional groups and steric and electronic properties to the final Schiff base derivative. For instance, reacting the parent compound with aromatic aldehydes can introduce additional phenyl rings, heterocyclic systems, or various substituted aromatic moieties. eijppr.com This strategy has been widely employed in the synthesis of compounds with diverse applications. ekb.egmdpi.comresearchgate.net
Table 1: Examples of Carbonyl Compounds for Schiff Base Formation
| Carbonyl Compound | Potential Introduced Moiety |
|---|---|
| Benzaldehyde | Phenyl |
| Thiophene-2-carboxaldehyde | Thienyl |
| Pyridine-4-carboxaldehyde | Pyridinyl |
| Acetone | Isopropylidene |
Thiophene (B33073) Ring Functionalization and Heterocyclic Integration
The thiophene ring is another key site for modification, offering opportunities for electrophilic substitution and the attachment of other heterocyclic systems.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. e-bookshelf.de These reactions typically occur preferentially at the C5 position (α-position) of the thiophene ring, which is the position adjacent to the sulfur atom and furthest from the ethylaniline substituent. e-bookshelf.deresearchgate.net Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This is a powerful method for creating thiophene ketones.
These substitutions can dramatically alter the electronic properties of the thiophene ring and provide handles for further functionalization. For example, a bromo-substituted thiophene can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com
Introduction of Diverse Heterocyclic Moieties (e.g., Indole (B1671886), Pyrimidine (B1678525), Triazole)
Building upon the core scaffold, various heterocyclic moieties can be introduced to create more complex and functionally diverse molecules. This can be achieved through several synthetic strategies.
Indole: Indole derivatives can be synthesized and coupled to the this compound scaffold. For instance, a thiophene-containing indole could be prepared and then linked to the aniline portion of the molecule. nih.govresearchgate.netnih.gov
Pyrimidine: Thienopyrimidine derivatives, which are fused heterocyclic systems containing both thiophene and pyrimidine rings, are a well-established class of compounds. researchgate.netresearchgate.netnih.gov Synthetic routes often involve the construction of the pyrimidine ring onto a pre-existing thiophene. For example, a 2-aminothiophene derivative can be reacted with appropriate reagents to form the pyrimidine ring. nih.gov
Triazole: Triazole rings can be incorporated through various synthetic methods. One common approach is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. mdpi.com For example, if the this compound scaffold were modified to contain either an azide or an alkyne functionality, it could readily be coupled with a triazole precursor. nih.gov
Table 2: Strategies for Heterocyclic Integration
| Heterocycle | Potential Integration Strategy |
|---|---|
| Indole | Coupling of a pre-synthesized indole moiety. nih.govresearchgate.net |
| Pyrimidine | Construction of the pyrimidine ring onto the thiophene core. researchgate.netresearchgate.net |
| Triazole | 1,3-dipolar cycloaddition with an azide or alkyne derivative. mdpi.com |
Conjugation and Hybrid Scaffold Development
The development of hybrid scaffolds involves combining the structural features of this compound with other pharmacophores or functional moieties to create new molecular entities with potentially synergistic or novel properties. This can be achieved by employing the derivatization strategies discussed previously in a combinatorial fashion.
For example, a derivative could be synthesized that incorporates a Schiff base linkage on the aniline nitrogen, while simultaneously bearing a different heterocyclic system, such as a triazole, attached to the thiophene ring via an electrophilic substitution followed by a click chemistry reaction. This would result in a hybrid molecule with distinct domains originating from the different functionalization steps.
Another approach to creating hybrid scaffolds is to use the parent compound as a building block in a larger molecular assembly. For instance, the amine could be used to form an amide bond with a carboxylic acid-containing molecule of interest, effectively conjugating the two entities. Similarly, if the thiophene ring is functionalized with a reactive group, it can serve as an anchor point for attaching other molecular fragments. The strategic combination of these derivatization techniques allows for the rational design and synthesis of a vast array of complex and functionally diverse hybrid molecules based on the this compound scaffold.
Synthesis of Thiophene-Aniline Hybrid Scaffolds for Enhanced Activity
The synthesis of hybrid molecules by combining different pharmacophores is a well-established strategy in drug discovery to develop novel compounds with potentially enhanced biological activities. The thiophene-aniline scaffold represents a promising framework, leveraging the biological significance of both thiophene and aniline moieties. ptfarm.pl Thiophene and its derivatives are known to possess a wide range of pharmacological properties. derpharmachemica.comresearchgate.net Similarly, aniline derivatives are crucial components in many biologically active compounds. nih.gov The combination of these two rings can lead to the development of new chemical entities with improved activity profiles.
A general approach to synthesizing thiophene-aniline hybrid scaffolds involves the condensation of an appropriate thiophene derivative with an aniline derivative. For instance, the reaction of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one with various amines, including aniline derivatives, in the presence of a suitable solvent and catalyst, yields thiophene-pyrimidine derivatives bearing an aniline moiety. ptfarm.pl This method provides a versatile route to a library of compounds for biological screening.
The rationale behind creating these hybrid scaffolds is to explore the synergistic effects of the two heterocyclic systems. The thiophene ring can act as a bioisostere for a phenyl ring, offering altered pharmacokinetic and pharmacodynamic properties. The aniline portion of the molecule can be readily modified with various substituents to modulate its electronic and steric properties, which in turn can influence its interaction with biological targets.
Incorporation into Triazolopyrimidine Systems
The espublisher.comresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, known for its diverse pharmacological activities. nih.govrjpbr.com The incorporation of the thiophene-aniline moiety into this system can lead to novel compounds with unique biological profiles. The synthesis of such derivatives often involves a multi-step reaction sequence.
A common synthetic route starts with the preparation of a substituted pyrimidine bearing a thiophene group. This can be achieved by reacting a thiophene-containing precursor with reagents that facilitate pyrimidine ring formation. mdpi.comkjpupi.id For example, 2-aminothiophenes can be used as starting materials to construct thienopyrimidine derivatives. mdpi.com Subsequent reaction with a hydrazine (B178648) source, followed by cyclization, can lead to the formation of the triazole ring, thus completing the triazolopyrimidine system.
The aniline part of the "this compound" can be introduced at various positions of the triazolopyrimidine scaffold. For instance, an amino group on the pyrimidine ring can be functionalized with the desired aniline derivative. nih.govnih.gov Structure-activity relationship (SAR) studies on related 7-anilino triazolopyrimidines have highlighted the importance of the aniline moiety for their biological activity, suggesting that the incorporation of the specific "this compound" could lead to potent compounds. nih.gov
Derivatization with Oxadiazole and Thiadiazole Ring Systems
Oxadiazole and thiadiazole rings are important five-membered heterocycles that are frequently found in biologically active compounds. mdpi.comnih.gov The derivatization of the thiophene-aniline scaffold with these ring systems can significantly modify the physicochemical properties and biological activity of the parent molecule. The synthesis of such derivatives typically proceeds through a common intermediate, a carbohydrazide (B1668358) or a thiocarbohydrazide.
Starting from a thiophene derivative with a carboxylic acid function, reaction with hydrazine hydrate (B1144303) yields the corresponding carbohydrazide. This intermediate can then be cyclized to form the 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring. rsc.org For the synthesis of the oxadiazole ring, the carbohydrazide can be reacted with various reagents such as carbon disulfide in the presence of a base, followed by oxidative cyclization, or by reaction with an orthoester. nih.govresearchgate.net
For the synthesis of the thiadiazole ring, the carbohydrazide is typically converted to a thiosemicarbazide (B42300) by reaction with a thiocyanate (B1210189) salt or an isothiocyanate. researchgate.net This thiosemicarbazide can then be cyclized under acidic or basic conditions to afford the corresponding 1,3,4-thiadiazole derivative. nih.govresearchgate.net The aniline moiety can be present on the initial thiophene starting material or can be introduced at a later stage of the synthesis.
Synthesis and Spectroscopic Properties of Thiophene-Based Azo Dyes
Thiophene-based azo dyes are a class of colored compounds that have found applications in various fields, including textiles and materials science. espublisher.comresearchgate.net The synthesis of these dyes typically involves the diazotization of a 2-aminothiophene derivative, followed by a coupling reaction with a suitable aromatic compound, such as an aniline derivative. osi.lvnih.gov
The diazotization step is usually carried out by treating the 2-aminothiophene with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, at low temperatures to form a diazonium salt. unb.ca This diazonium salt is then reacted with an electron-rich aromatic compound, the coupling component, to form the azo dye. echemcom.com In the context of "this compound," a 2-aminothiophene derivative would be diazotized and then coupled with 2-methylaniline or a related compound.
The spectroscopic properties of these dyes are of significant interest. The color of the dye is determined by the electronic transitions within the molecule, primarily the π-π* transitions of the conjugated system. The absorption maximum (λmax) in the UV-visible spectrum is influenced by the nature of the substituents on both the thiophene and aniline rings. scispace.com Electron-donating groups on the coupling component and electron-withdrawing groups on the diazo component generally lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors. scispace.com The spectroscopic properties can be further studied using techniques such as FT-IR and NMR to confirm the structure of the synthesized dyes.
Exploration of Biological Activities and Structure Activity Relationship Sar in Vitro
Antimicrobial Research in Vitro
The thiophene (B33073) nucleus is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial effects. While specific studies on 2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline are not extensively documented in publicly available literature, the broader class of thiophene-aniline derivatives has been a subject of interest for their potential to combat microbial growth.
Research into thiophene-containing compounds has demonstrated their potential as antibacterial agents. For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and evaluated for their activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. Two compounds in this series, 4a and 4c , exhibited the highest activity among the tested analogs. This suggests that the thiophene-amide scaffold can be effective against resistant Gram-negative bacteria.
The structure-activity relationship (SAR) in these studies often reveals that the nature and position of substituents on both the thiophene and aniline (B41778) rings play a crucial role in determining the antibacterial potency. Factors such as electronic effects (electron-donating or electron-withdrawing groups) and steric properties of the substituents can significantly influence the compound's ability to interact with bacterial targets. For many thiophene derivatives, the presence of specific functional groups can enhance their efficacy against both Gram-positive and Gram-negative bacteria.
Thiophene derivatives have also been investigated for their antifungal properties. Studies on various thiophene-based heterocycles have shown promising activity against a range of fungal pathogens. For example, certain thiophene analogs of bifonazole have been tested against Candida albicans, with some derivatives showing antifungal potency comparable to established drugs like miconazole and ketoconazole.
Anticancer Research through In Vitro Cytotoxicity Assays
The investigation of thiophene derivatives as potential anticancer agents has been a very active area of research. The thiophene ring is a versatile scaffold that can be modified to create compounds with potent antiproliferative activity against a variety of cancer cell lines.
While specific data for this compound is limited, studies on closely related analogs provide valuable insights into the potential anticancer activity of this class of compounds. For instance, a series of (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivatives were synthesized and evaluated for their anticancer effects against a panel of human cancer cell lines. Among the tested compounds, certain derivatives showed potent and selective cytotoxicity against the HCT-116 human colon cancer cell line nih.gov.
The table below summarizes the in vitro antiproliferative activity of these (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivatives against the HCT-116 cell line.
| Compound ID | Modification | IC₅₀ (µM) against HCT-116 |
| 4g | 4-methoxy aniline derivative | 7.1 ± 0.07 |
| 4a | Aniline derivative | 10.5 ± 0.07 |
| 4c | 4-chloro aniline derivative | 11.9 ± 0.05 |
IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.
These findings highlight that substitutions on the aniline ring significantly impact the cytotoxic potency. The presence of a methoxy group at the para-position of the aniline ring in compound 4g resulted in the most potent activity against HCT-116 cells.
Further research on other thiophene-based compounds has also demonstrated significant antiproliferative activity. For example, new thiazole, thiophene, and 2-pyridone compounds incorporating a dimethylaniline moiety have been synthesized and tested against hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines nih.gov. The IC₅₀ values for some of these derivatives are presented in the following table.
| Compound ID | Cell Line | IC₅₀ (µM) |
| 2 | HepG-2 | 1.2 |
| 2 | MDA-MB-231 | 26.8 |
| 6 | HepG-2 | 28.7 |
| 6 | MDA-MB-231 | 6.4 |
| 7 | HepG-2 | 14.1 |
| 7 | MDA-MB-231 | 21.9 |
| 9c | HepG-2 | 33.08 |
| 9c | MDA-MB-231 | 21.73 |
| Doxorubicin | HepG-2 | 1.1 |
These results underscore the importance of the heterocyclic system attached to the aniline moiety and the substitution pattern in determining the anticancer efficacy and selectivity.
Beyond cytotoxicity, understanding the mechanism of action of these compounds is crucial. Studies on bioactive thiophene derivatives often reveal their ability to interfere with the cell cycle progression of cancer cells and induce apoptosis (programmed cell death).
For the active (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivatives, cell cycle analysis in HCT-116 cells showed that treatment with compounds 4g , 4a , and 4c led to a significant increase in the percentage of cells in the S and G2/M phases of the cell cycle nih.gov. This indicates that these compounds may exert their anticancer effect by inducing cell cycle arrest, thereby preventing cancer cell proliferation.
The induction of apoptosis is a hallmark of many effective anticancer drugs. While specific apoptotic pathway analysis for this compound is not available, research on other thiophene derivatives suggests that they can trigger apoptosis through various mechanisms. These may include the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS). The ability of these compounds to induce both cell cycle arrest and apoptosis makes them promising candidates for further development as anticancer agents.
Enzyme Interaction Studies in Vitro and Theoretical
The biological activities of small molecules are often mediated by their interaction with specific enzymes. For thiophene derivatives, a range of enzyme inhibitory activities has been reported, contributing to their therapeutic potential.
While direct enzyme interaction studies for this compound are not prominent in the literature, related thiophene-based compounds have been shown to inhibit various enzymes. For example, some thiophene derivatives have been investigated as inhibitors of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. The inhibition of these kinases can disrupt cancer cell proliferation and survival.
Theoretical studies, such as molecular docking, are often employed to predict and understand the binding modes of these compounds with their target enzymes. These computational approaches can provide valuable insights into the structure-activity relationships at a molecular level and guide the design of more potent and selective enzyme inhibitors. For instance, molecular docking studies of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues with the β-lactamase receptor of E. coli have helped to elucidate the binding interactions that contribute to their antibacterial activity.
In the context of anticancer activity, thiophene derivatives may target enzymes involved in cell cycle regulation or apoptosis pathways. Further research, including in vitro enzyme assays and computational modeling, is needed to identify the specific molecular targets of this compound and its analogs and to fully understand their mechanism of action.
Investigations into Potential Enzyme Inhibition Mechanisms
While direct enzymatic studies on this compound are not extensively documented, research on analogous compounds provides significant insights into its potential inhibitory activities. Theoretical predictions and molecular docking studies on a series of novel thiophene derivatives containing a dimethylaniline moiety—a close structural relative—have highlighted potential enzyme targets.
Computational screening using Prediction of Activity Spectra for Substances (PASS) has suggested that these related thiophene-aniline structures may act as potent inhibitors of the insulysin enzyme (IDE). nih.gov Furthermore, molecular docking simulations have been employed to investigate the binding affinity of these compounds against key enzymes involved in cell cycle regulation, such as Cyclin-Dependent Kinase 1 (CDK1). nih.gov The docking studies for a thiophene derivative, Compound 6, showed a strong binding affinity within the active site of the CDK1/CyclinB1/CKS2 complex. nih.gov This suggests that the thiophene-aniline scaffold could be a promising basis for the development of inhibitors targeting cell-cycle-related kinases. nih.gov
| Compound Analog | Target Enzyme | Method | Predicted Activity / Binding Affinity | Source |
|---|---|---|---|---|
| Thiophene Derivative 6 | Insulysin enzyme (IDE) | PASS Prediction | Potent Inhibition Activity | nih.gov |
| Thiophene Derivative 6 | CDK1/CyclinB1/CKS2 | Molecular Docking | -7.5094 kcal/mol | nih.gov |
| 2-pyridone derivative 9d | CDK1/CyclinB1/CKS2 | Molecular Docking | -8.1223 kcal/mol | nih.gov |
DNA Interaction Studies in Vitro and Theoretical
The planar aromatic structures within this compound, specifically the thiophene and aniline rings, suggest a potential for interaction with deoxyribonucleic acid (DNA). Molecules containing such flat, aromatic systems are often capable of inserting themselves between the base pairs of the DNA double helix, a process known as intercalation.
Evaluation of DNA Binding and Intercalation Properties
Studies on metal complexes derived from ligands containing thiophene moieties have demonstrated a strong ability to bind with calf thymus DNA (CT-DNA). nih.gov These interactions, characterized by binding constants in the range of 104 to 105 L·mol-1, are believed to occur primarily through intercalation, although other binding modes cannot be excluded. nih.gov The coexistence of multiple binding modes is a common feature of drug-DNA interactions. nih.gov
The structural features of this compound support the possibility of such interactions. The planarity of the thiophene and substituted aniline rings could facilitate insertion into the DNA helix. The stability of such a complex would be influenced by intermolecular forces, such as π-π stacking interactions between the compound's aromatic rings and the DNA base pairs. The precise nature and strength of this binding would depend on the three-dimensional conformation of the molecule, including the dihedral angle between the thiophene and aniline rings. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR can be inferred from computational models and mechanistic studies of its analogs.
Computational SAR Modeling for Activity Prediction
Computational tools are frequently used to predict the biological activity of compounds based on their structure. For derivatives containing the thiophene and dimethylaniline scaffold, the Prediction of Activity Spectra for Substances (PASS) online software has been utilized to forecast potential pharmacological effects. nih.gov
These predictions are based on the correlation between the structural fragments of a molecule and the known biological activities of a vast database of compounds. For several thiophene-aniline analogs, PASS predicted high probabilities for antineoplastic and antimitotic activities. nih.gov This suggests that the core structure of this compound is recognized by the model as being associated with anticancer potential. nih.gov
| Compound Analog | Predicted Activity | Pa (Probability to be Active) | Source |
|---|---|---|---|
| Thiazole Derivative 2 | Antineoplastic | 0.817 | nih.gov |
| Thiazole Derivative 2 | Antimitotic | 0.741 | nih.gov |
| Thiophene Derivative 6 | Antineoplastic | 0.768 | nih.gov |
| Thiophene Derivative 6 | Antimitotic | 0.669 | nih.gov |
| Thiophene Derivative 7 | Antineoplastic | 0.749 | nih.gov |
| Thiophene Derivative 7 | Antimitotic | 0.650 | nih.gov |
Mechanistic Insights into Observed Biological Activities
The biological activities predicted by computational models can be explained by several potential molecular mechanisms. The insights gained from analogous compounds point toward two primary pathways: enzyme inhibition and direct DNA interaction.
The predicted antimitotic activity may be a direct consequence of inhibiting enzymes that are critical for cell division, such as CDK1. nih.gov Molecular docking studies on related compounds have shown favorable binding energies in the active site of CDK1, suggesting that inhibition of this kinase is a plausible mechanism of action. nih.gov By disrupting the cell cycle, such compounds can effectively halt the proliferation of cancer cells. nih.gov
Concurrently, the potential for this compound to bind to and intercalate with DNA presents another powerful cytotoxic mechanism. DNA intercalation can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. The structural conformation of the molecule is critical for this activity. Crystal structure analyses of similar compounds, such as 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, reveal a dihedral angle of 36.72° between the benzene (B151609) and thiophene rings. nih.govresearchgate.net This non-planar conformation would significantly influence how the molecule fits into an enzyme's active site or stacks between DNA base pairs, thereby dictating its biological efficacy.
Applications in Materials Science and Industrial Chemistry
Development of Organic Electronic Materials
Thiophene (B33073) and aniline (B41778) derivatives are foundational in the development of organic electronic materials due to their favorable electronic properties. They are often incorporated into more complex molecular structures to serve specific functions in electronic devices.
Exploration as Hole-Transport Materials in Photovoltaic Devices
Hole-transport materials (HTMs) are crucial components in perovskite solar cells (PSCs), facilitating the efficient movement of positive charge carriers (holes) to the electrode. rsc.orgd-nb.info An effective HTM should possess appropriate energy levels, high hole mobility, and good film-forming properties to ensure efficient charge extraction and transport. rsc.orgmdpi.com While numerous complex organic molecules incorporating thiophene and arylamine moieties have been synthesized and successfully used as HTMs in high-performance PSCs, there is no specific research available that investigates "2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline" for this purpose. mdpi.commdpi.com The scientific literature focuses on larger, more conjugated systems designed to meet the stringent requirements for photovoltaic applications.
Investigations into Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical data storage and image processing. nih.gov Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses. While various chromophores based on aniline and thiophene derivatives have been designed and synthesized to achieve large hyperpolarizability and electro-optic activity, there are no published studies on the NLO properties of "this compound". mdpi.com Research in this field tends to focus on molecules with stronger electron-donating and -accepting groups connected by a conjugated bridge to enhance the NLO effect. nih.govmdpi.com
Pigments and Dyes Research
The combination of aromatic rings like aniline and heterocyclic compounds such as thiophene is a common strategy in the synthesis of organic dyes. These structures can form the basis of chromophores that absorb light in the visible spectrum.
Advanced Catalysis Development
The catalytic activity of organic and organometallic compounds is a cornerstone of industrial chemistry. Nitrogen- and sulfur-containing ligands can be crucial in designing catalysts for a wide range of chemical transformations.
Utilization in Heterogeneous and Homogeneous Catalysis
While Schiff bases derived from thiophene aldehydes and anilines have been investigated for applications such as corrosion inhibition, there is no available research detailing the use of "this compound" as a catalyst or ligand in either heterogeneous or homogeneous catalysis. researchgate.net The development of catalysts is a highly specific field, and the suitability of a particular compound depends on its detailed molecular structure and its ability to coordinate with metal centers or facilitate specific reaction pathways. No such studies have been published for the target compound. nih.gov
Future Research Directions and Emerging Interdisciplinary Opportunities
Integration with Supramolecular Chemistry for Self-Assembly and Host-Guest Interactions
The presence of aromatic rings (both the phenyl and thiophene (B33073) groups) suggests the potential for π-π stacking interactions, a key driving force in the self-assembly of supramolecular structures. The N-H group can act as a hydrogen bond donor, while the nitrogen atom and the sulfur atom of the thiophene ring could act as hydrogen bond acceptors. Future research could investigate the ability of this compound to form ordered assemblies in the solid state or in solution.
Furthermore, the chiral nature of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline makes it a candidate for the formation of chiral supramolecular polymers or as a chiral selector in host-guest chemistry. Studies could be designed to explore its interactions with various host molecules, such as cyclodextrins or calixarenes, to understand its recognition properties.
Exploration of Advanced Bio-conjugation Strategies for Targeted Delivery (excluding in vivo/clinical)
The secondary amine group in this compound provides a reactive handle for conjugation to other molecules. This opens up possibilities for its use in bio-conjugation, a field focused on linking molecules to biological targets. Although no studies have been performed, future research could explore the covalent attachment of this compound to carrier molecules or biomolecules. Such studies would be foundational and would not extend to in vivo or clinical applications. The thiophene moiety also offers a site for potential modification or interaction.
High-Throughput Screening and Computational Design of Novel Derivatives
The core structure of this compound serves as a scaffold that could be systematically modified to create a library of derivatives. High-throughput screening (HTS) methodologies could then be hypothetically employed to evaluate these derivatives for various properties. For instance, libraries could be screened for binding affinity to specific biological targets or for catalytic activity.
Computational chemistry could play a crucial role in guiding the design of these derivatives. Molecular modeling techniques, such as Density Functional Theory (DFT), could be used to predict the electronic properties, reactivity, and potential intermolecular interactions of novel analogs. Structure-activity relationship (SAR) studies, informed by computational data, could accelerate the discovery of derivatives with desired functionalities. While computational studies have been performed on similar thiophene-aniline structures, none have specifically addressed this compound.
Interdisciplinary Research with Nanoscience and Biotechnology for Novel Material Development
The intersection of nanoscience and biotechnology offers fertile ground for the application of novel organic molecules. The properties of this compound could be harnessed in the development of new materials. For example, its ability to participate in non-covalent interactions could be used to functionalize nanoparticles or to create hybrid organic-inorganic materials. The thiophene unit is a well-known component of conducting polymers, suggesting that polymers derived from this compound could have interesting electronic properties. Future interdisciplinary research could explore the incorporation of this molecule into nanoscale devices or as a component in biosensors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as reductive amination between 2-methylaniline and a thiophene-derived aldehyde or ketone. For example, a Schiff base intermediate may be reduced using NaBH or catalytic hydrogenation (Pd/C, H). Solvent choice (e.g., ethanol vs. THF) and temperature control (25–60°C) critically affect reaction efficiency. Impurities often arise from incomplete reduction or side reactions at the thiophene sulfur; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can resolve the methyl group (δ ~2.3 ppm) and thiophene protons (δ ~6.8–7.5 ppm). NOESY experiments confirm spatial proximity between the ethyl linker and aromatic protons .
- X-ray Crystallography : Single-crystal analysis (using SHELX or WinGX) provides definitive bond lengths and angles, particularly for the thiophene-aniline torsion angle, which impacts electronic conjugation .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced via co-solvents (e.g., ethanol/DCM mixtures) .
- Stability : Susceptible to oxidation at the thiophene sulfur; storage under inert gas (N/Ar) at −20°C is advised. UV-Vis spectroscopy (λ~270 nm) monitors degradation .
Advanced Research Questions
Q. How does the electronic interplay between the thiophene and aniline moieties influence reactivity in catalytic applications?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) reveal charge transfer from the electron-rich thiophene to the aniline’s NH group, modulating basicity. This affects ligand properties in metal complexes (e.g., Pd-catalyzed cross-coupling). Experimental validation via cyclic voltammetry (E for oxidation) correlates with computational data .
Q. What strategies resolve contradictions in reported biological activity data for thiophene-aniline derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., antimicrobial vs. anticancer assays) may arise from assay conditions (pH, serum content). Standardized protocols (CLSI guidelines) and control compounds (e.g., cisplatin for cytotoxicity) are essential. Meta-analysis of structure-activity relationships (SAR) identifies substituent effects: methyl groups enhance lipophilicity, while thiophene orientation alters target binding .
Q. How can this compound be functionalized to probe its mechanism in enzyme inhibition?
- Methodological Answer :
- Probe Design : Introduce fluorophores (e.g., BODIPY) via Suzuki-Miyaura coupling to track cellular localization.
- Kinetic Studies : Use stopped-flow spectroscopy to measure inhibition constants () against target enzymes (e.g., kinases). Competitive vs. non-competitive inhibition is discerned via Lineweaver-Burk plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
